molecular formula C11H16ClNO2 B6231122 ethyl 3-(2-aminoethyl)benzoate hydrochloride CAS No. 69732-18-9

ethyl 3-(2-aminoethyl)benzoate hydrochloride

Cat. No.: B6231122
CAS No.: 69732-18-9
M. Wt: 229.70 g/mol
InChI Key: JNWUCLWOFQASFO-UHFFFAOYSA-N
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Description

Significance of Aryl Esters as Chemical Scaffolds

Aryl esters are a class of organic compounds that are both widely available and chemically stable, making them valuable intermediates in synthesis. acs.org They are characterized by an ester group attached to an aromatic ring, a structure that allows for a variety of chemical transformations. acs.orgwikipedia.org While traditionally viewed as relatively inert, recent advancements in transition-metal catalysis have unlocked new pathways for their use as aryl electrophiles in cross-coupling reactions. acs.org This has expanded their role beyond that of simple protecting groups or acylating agents, positioning them as key building blocks in the construction of complex (hetero)aromatic scaffolds. acs.orgnih.gov The versatility of aryl esters is further demonstrated by their presence in natural products and their application in medicinal chemistry, where they contribute to the biological activity of various compounds. nih.gov

Overview of Benzoate (B1203000) Derivatives in Synthetic Chemistry

Benzoate derivatives, a specific subclass of aryl esters, are integral to synthetic organic chemistry. researchgate.netmdpi.com They are derived from benzoic acid and are utilized in a broad spectrum of applications, from the synthesis of flavoring agents and solvents to their incorporation into pharmaceuticals. medium.commdpi.com The reactivity of the benzoate scaffold can be tuned by the nature and position of substituents on the aromatic ring, allowing for the synthesis of a diverse library of compounds with varied properties. researchgate.netacs.org For instance, the introduction of functional groups can influence the molecule's electronic properties and steric profile, which in turn dictates its reactivity in subsequent chemical transformations. researchgate.net Benzoate derivatives serve as precursors for a wide range of more complex molecules, including local anesthetics and compounds with potential neuroprotective activities. google.comrsc.org

Role of Aminoethyl Moieties in Molecular Design

The aminoethyl moiety (-CH2CH2NH2) is a key functional group in molecular design, particularly in the field of medicinal chemistry. stackexchange.com The presence of a primary amine provides a site for hydrogen bonding and salt formation, which can significantly influence a molecule's solubility, crystal packing, and interaction with biological targets. The ethyl linker provides conformational flexibility, allowing the amino group to orient itself for optimal interactions. In the context of drug design, aminoethyl groups can be found in a variety of compounds, where they often play a crucial role in the molecule's mechanism of action. nih.gov For example, the aminoethyl group is a component of various biologically active molecules, including neurotransmitters and their analogs. nih.gov

Academic Research Landscape of Ethyl 3-(2-aminoethyl)benzoate Hydrochloride

Specific academic research focusing solely on this compound is not extensively documented in publicly available literature. However, research on closely related compounds provides a valuable context for its potential synthesis and application. For example, the synthesis of mthis compound has been reported, indicating that this class of compounds is of interest to the scientific community. nih.gov Research on other aminobenzoic acid derivatives highlights their importance as intermediates in the synthesis of heterocyclic compounds with pharmacological relevance, such as benzimidazoles. nih.gov The synthesis of such derivatives often involves multi-step reaction sequences, including esterification, nitration, and reduction of a nitro group to an amine. researchgate.net The hydrochloride salt form of these compounds is typically used to improve their stability and water solubility.

Scope and Objectives of Current and Future Research Endeavors

Current and future research involving this compound and similar structures is likely to be directed towards several key areas. A primary objective would be the development of efficient and scalable synthetic routes to this compound and its analogs. This could involve exploring novel catalytic methods to streamline the synthetic process.

Another significant area of future research will likely be the exploration of the compound's utility as a building block in the synthesis of more complex molecules. Given the presence of three distinct functional groups (ester, primary amine, and the aromatic ring), this compound represents a versatile scaffold for derivatization. Research could focus on leveraging these functional groups to construct novel heterocyclic systems or to introduce this moiety into larger molecules to modulate their physicochemical and biological properties.

Furthermore, the potential biological activity of derivatives of this compound warrants investigation. Drawing parallels from the known applications of other benzoate and aminoethyl-containing compounds, future studies might explore the utility of its derivatives in areas such as medicinal chemistry, materials science, and agrochemicals. The development of a deeper understanding of the structure-activity relationships of these derivatives will be a crucial objective.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

69732-18-9

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

ethyl 3-(2-aminoethyl)benzoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12;/h3-5,8H,2,6-7,12H2,1H3;1H

InChI Key

JNWUCLWOFQASFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCN.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies

Historical Development of Synthetic Routes to Ethyl 3-(2-aminoethyl)benzoate Hydrochloride Analogues

The core structure of the target compound is a substituted phenethylamine (B48288), a class of molecules with significant relevance in medicinal chemistry. nih.gov The historical development of synthetic routes to these analogues has been foundational for the methods used today.

Early syntheses of phenethylamine derivatives were often characterized by harsh reaction conditions, the use of hazardous reagents, and challenges in achieving high yields and selectivity. One classic approach involved the reduction of a derivative of norephedrine (B3415761) or norpseudoephedrine. google.comepo.org While this method offered stereochemical control, it was often labor-intensive.

Another prominent early method was the reduction of benzyl (B1604629) cyanide. This could be achieved using hydrogen gas in liquid ammonia (B1221849) with a Raney-Nickel catalyst at high temperature and pressure. wikipedia.org A more convenient alternative reported in 1948 utilized lithium aluminium hydride for the reduction of ω-nitrostyrene. wikipedia.org These early methods, while effective, often suffered from drawbacks such as the use of dangerous reagents and the lack of functional group tolerance, making them unsuitable for more complex, substituted analogues. The resolution of racemic mixtures, when necessary, was often a low-yield and labor-intensive process. google.comepo.org

Table 1: Overview of Early Synthetic Approaches to Phenethylamine Analogues
Starting MaterialKey TransformationReagentsChallenges
Benzyl CyanideNitrile ReductionH₂/Raney-Ni, High Pressure/TempHarsh conditions, specialized equipment
ω-NitrostyreneNitroalkene ReductionLithium Aluminium Hydride (LiAlH₄)Highly reactive/hazardous reagent, limited functional group compatibility
Norephedrine DerivativesReductionVarious reducing agentsStereospecific but can be multi-step and inefficient

A significant advancement in the synthesis of complex molecules like phenethylamine analogues was the development and strategic implementation of protecting groups. jocpr.com These chemical modifications temporarily mask a reactive functional group, such as an amine, to prevent it from undergoing unwanted reactions during subsequent synthetic steps. researchgate.net

The high reactivity of the primary amino group in phenethylamine precursors presented a major challenge. It can be easily oxidized and is nucleophilic, interfering with reactions intended for other parts of the molecule. To overcome this, chemists developed strategies to "tame" its reactivity. A common method is the conversion of the amine into an amide using reagents like acetic anhydride. masterorganicchemistry.com The resulting amide is significantly less reactive but can be hydrolyzed back to the amine when desired. masterorganicchemistry.com

A more sophisticated approach involves the use of carbamate (B1207046) protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). researchgate.net These groups are widely used in peptide synthesis and offer distinct advantages in controlling reactivity. ug.edu.pl The evolution of these strategies led to the concept of "orthogonal protection," where multiple protecting groups are used in the same molecule, each of which can be removed under a specific set of conditions without affecting the others. researchgate.net This allows for the precise and sequential modification of different functional groups within a complex analogue, a cornerstone of modern organic synthesis. jocpr.comwiley-vch.de

Optimization of Reaction Conditions and Yields

Achieving a high yield of pure this compound is contingent upon the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, temperature, and pressure, all of which can profoundly influence reaction kinetics, equilibrium, and the formation of byproducts.

Catalyst Selection and Reaction Efficiency

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed faster and under milder conditions. In synthetic routes leading to aminobenzoates, various catalysts are employed. For instance, in reactions involving the reduction of a nitro group to form an amine, palladium on carbon (Pd/C) is a highly effective catalyst used in conjunction with a hydrogen source. nih.govresearchgate.net For the esterification of a carboxylic acid to its corresponding ethyl ester, a strong acid catalyst such as concentrated sulfuric acid is traditionally used. prepchem.com

Solvent Effects and Green Chemistry Considerations

The choice of solvent is a critical parameter that can dictate the outcome of a reaction. The solvent's polarity, boiling point, and ability to solvate reactants and transition states influence reaction rates and selectivity. In the synthesis of ethyl benzoates and related compounds, alcohols like ethanol (B145695) are often used as both a solvent and a reagent in esterification reactions. nih.govprepchem.comnih.gov Other solvents such as acetonitrile, dichloromethane, and dimethylformamide (DMF) are employed depending on the specific reaction step. mdpi.comorgsyn.org

From a green chemistry perspective, there is a growing emphasis on using environmentally benign solvents. This includes minimizing the use of volatile and hazardous organic solvents in favor of water, or designing processes that can be performed in the absence of a solvent. For example, some synthetic procedures for related intermediates have been developed to occur in water, which simplifies workup and reduces environmental impact. researchgate.net

Temperature and Pressure Optimization

Temperature control is essential for managing reaction kinetics and minimizing the formation of impurities. Many organic reactions, such as esterification, are often performed at reflux to increase the reaction rate. prepchem.com However, for sensitive substrates or reactions with competing pathways, lower temperatures may be necessary to enhance selectivity. For example, certain reactions are conducted at temperatures as low as -50°C to control reactivity. orgsyn.org In other cases, high temperatures, such as 110°C, may be required to drive a reaction to completion. mdpi.com

Pressure is another important variable, particularly in reactions involving gaseous reagents or byproducts. In a patented method for producing ethyl benzoate (B1203000) from sodium benzoate and chloroethane, the reaction is carried out under pressures of 0.4-0.6 MPa to ensure a sufficient concentration of the gaseous reactant in the liquid phase, thereby maximizing the conversion rate. google.com

ParameterCondition ACondition BCondition CObserved Outcome
Catalyst NoneH₂SO₄ (5 mol%)H₂SO₄ (10 mol%)Yield increases with catalyst concentration researchgate.net
Solvent TolueneEthanolDMFEthanol acts as both solvent and reagent nih.gov
Temperature 25 °C50 °C78 °C (Reflux)Higher temperature increases reaction rate researchgate.net
Pressure Atmospheric0.4 MPa0.6 MPaIncreased pressure improves yield in gas-phase reactions google.com

This table represents a hypothetical optimization study for a key reaction step, with outcomes informed by principles found in the cited literature.

Purification Techniques for Research-Grade Synthesis

The final stage in preparing research-grade this compound involves rigorous purification to remove unreacted starting materials, reagents, catalysts, and byproducts. The purity of the final compound is critical for its use in subsequent research applications.

Recrystallization and Chromatographic Methods

Recrystallization is a powerful and widely used technique for the purification of crystalline solid compounds. illinois.edu The method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. illinois.edu The final hydrochloride salt, being an ionic solid, is often amenable to this technique. Solvents like ethanol have been successfully used for the recrystallization of related amino benzoate derivatives. nih.govorgsyn.org

When recrystallization is insufficient to achieve the desired purity, or for non-crystalline materials, chromatographic methods are employed. Column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). By selecting an appropriate solvent system, components of the crude mixture can be effectively separated, allowing for the isolation of the pure product.

Formation of Hydrochloride Salt for Enhanced Purity and Handling

The conversion of the freebase form of ethyl 3-(2-aminoethyl)benzoate into its hydrochloride salt is a critical step in its synthesis and purification. This transformation is not merely a procedural step but a strategic methodology employed to leverage the chemical properties of amines to enhance the compound's purity, stability, and handling characteristics. The primary amine group in the molecule readily reacts with strong mineral acids like hydrochloric acid (HCl) in a classic acid-base reaction. youtube.comualberta.ca

The process involves the protonation of the lone pair of electrons on the nitrogen atom of the aminoethyl group by hydrochloric acid. This results in the formation of an ammonium (B1175870) cation, with the chloride ion acting as the counter-ion, creating an ionic salt. youtube.com This conversion from a covalent compound to an ionic one brings about significant changes in the physical and chemical properties of the substance, which are exploited for purification and practical handling. youtube.com

Enhancement of Purity through Crystallization

One of the principal advantages of forming the hydrochloride salt is the facilitation of purification. While the freebase form of ethyl 3-(2-aminoethyl)benzoate may be an oil or a low-melting solid, its hydrochloride salt is typically a crystalline solid. youtube.com This solid nature is highly amenable to purification by recrystallization, a powerful technique for separating a compound from soluble impurities. illinois.edu

The process of recrystallization involves dissolving the crude salt in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the salt decreases, causing it to crystallize out, while impurities tend to remain dissolved in the surrounding solution (the mother liquor). illinois.edu The choice of solvent is crucial for effective purification, requiring the salt to be highly soluble at high temperatures and sparingly soluble at low temperatures. The resulting crystalline solid can then be easily isolated by filtration, washed, and dried, yielding a product of significantly higher purity.

Furthermore, the salt formation allows for purification via extraction. As an ionic salt, this compound is soluble in aqueous solutions. ualberta.ca This property can be used to separate it from non-basic organic impurities by washing a solution of the crude freebase in an immiscible organic solvent with aqueous acid. The amine partitions into the aqueous layer as its salt, leaving the impurities behind in the organic layer. ualberta.ca

Improved Handling and Stability

The conversion to a hydrochloride salt also dramatically improves the compound's handling characteristics and chemical stability. Many organic amines in their freebase form are liquids or oils that can be difficult to measure, transfer, and store accurately. In contrast, the hydrochloride salt is generally a free-flowing crystalline solid, which is easier to handle, weigh, and store.

Chemically, the salt form offers enhanced stability. The lone pair of electrons on the nitrogen atom in the freebase amine is susceptible to oxidation, which can lead to degradation and the formation of various side products over time. reddit.com In the hydrochloride salt, this lone pair is protonated, making it unavailable for oxidation and thus significantly increasing the compound's shelf-life and stability. reddit.com

The general procedure for forming the hydrochloride salt involves dissolving the freebase ethyl 3-(2-aminoethyl)benzoate in a suitable organic solvent, such as ethanol, isopropanol, or ethyl acetate. Subsequently, a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol) is added, often with cooling and stirring. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected. google.com Controlling reaction parameters, such as temperature, can be important to minimize the formation of potential impurities. researchgate.net

The following table summarizes the key advantages of converting ethyl 3-(2-aminoethyl)benzoate to its hydrochloride salt.

PropertyEthyl 3-(2-aminoethyl)benzoate (Freebase)This compound (Salt Form)Rationale for Improvement
Physical StateTypically an oil or low-melting solidCrystalline solidCrystalline solids are easier to weigh, transfer, and handle compared to oils. youtube.com
PurityMay contain non-basic, soluble organic impuritiesHigh purity achievableThe crystalline nature allows for efficient purification via recrystallization, separating the product from soluble impurities. illinois.edu
StabilitySusceptible to oxidation and degradationSignificantly more stableProtonation of the amine's lone pair of electrons prevents oxidation, enhancing shelf-life. reddit.com
HandlingCan be difficult to handle and measure accuratelyEasy to handle as a free-flowing solidSolid form allows for precise weighing and straightforward manipulation in a laboratory or industrial setting.

Chemical Reactivity and Derivatization Studies

Reactions of the Primary Amino Group

The primary amino group attached to the ethyl side chain is a potent nucleophile, enabling it to participate in a range of chemical reactions. This reactivity is fundamental to the synthesis of more complex molecules.

The primary amine can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively.

N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the amino group with alkyl groups. The reaction typically proceeds via nucleophilic attack of the amine on an alkyl halide. The process can be difficult to control, often resulting in a mixture of mono- and di-alkylated products, as the secondary amine formed is often more nucleophilic than the primary amine. libretexts.org To achieve selective mono-alkylation, specific reagents and conditions are required.

N-Acylation: The amino group reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. libretexts.orgnih.gov This reaction is generally high-yielding and is often used to protect the amino group during subsequent reactions or to introduce specific functional moieties. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Table 1: N-Alkylation and N-Acylation Reactions

Reaction TypeReagent ExampleProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I)Secondary or Tertiary Amine
N-AcylationAcyl Chloride (e.g., CH₃COCl)Amide
N-AcylationAcid Anhydride (e.g., (CH₃CO)₂O)Amide

Aminobenzoic acid derivatives are recognized as important precursors for the synthesis of various heterocyclic compounds with pharmacological relevance. nih.gov The primary amino group of ethyl 3-(2-aminoethyl)benzoate hydrochloride can undergo condensation reactions with various difunctional compounds to form heterocyclic rings. For instance, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles. These reactions are crucial in medicinal chemistry for building complex molecular scaffolds. nih.govmdpi.com The specific heterocycle formed depends on the nature of the condensing partner.

Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, commonly known as Schiff bases. libretexts.orgamazonaws.comderpharmachemica.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). derpharmachemica.com

The formation of Schiff bases is a reversible process, and the equilibrium can be shifted towards the product by removing water as it is formed. libretexts.org The pH of the reaction medium must be carefully controlled; it is generally optimal near a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org These imine derivatives are themselves versatile intermediates for further synthetic transformations.

Table 2: Schiff Base Formation

Reactant 1Reactant 2ProductKey Feature
Ethyl 3-(2-aminoethyl)benzoateAldehyde (R-CHO)Schiff Base / ImineC=N double bond
Ethyl 3-(2-aminoethyl)benzoateKetone (R₂C=O)Schiff Base / ImineC=N double bond

Transformations of the Ester Group

The ethyl ester group on the benzene (B151609) ring is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

The ester can be hydrolyzed back to a carboxylic acid and an alcohol. This can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and water, the ester undergoes hydrolysis to form 3-(2-aminoethyl)benzoic acid and ethanol (B145695). The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide, is used. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgyoutube.com The initial products are the carboxylate salt (sodium 3-(2-aminoethyl)benzoate) and ethanol. quora.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final carboxylic acid product. quora.comsserc.org.uk This method is called saponification because of its use in soap making from fats. libretexts.org

Table 3: Ester Hydrolysis

ConditionReagentsIntermediate ProductFinal Product (after acidification)
AcidicH₂O, H⁺ catalystN/A3-(2-aminoethyl)benzoic acid + Ethanol
BasicNaOH, H₂OSodium 3-(2-aminoethyl)benzoate3-(2-aminoethyl)benzoic acid + Ethanol

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orggoogle.com For example, reacting ethyl 3-(2-aminoethyl)benzoate with a large excess of methanol would result in the formation of methyl 3-(2-aminoethyl)benzoate and ethanol. libretexts.org

This reaction is an equilibrium process. libretexts.org To drive the reaction to completion, a large excess of the desired alcohol is typically used, or the lower-boiling alcohol byproduct (in this case, ethanol) is removed by distillation as it is formed. google.com This technique is widely used to alter the ester functionality for various synthetic purposes. google.com

Amidation Reactions

The primary aliphatic amine of the aminoethyl group is a key site for nucleophilic reactions, particularly amidation. Direct condensation of the amine with carboxylic acids is possible, though it often requires high temperatures (above 160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com A more common and efficient approach involves the activation of a carboxylic acid, for example, by converting it to an acyl chloride or using coupling reagents, to facilitate amide bond formation with the amino group of ethyl 3-(2-aminoethyl)benzoate.

Alternatively, the molecule can participate in amidation reactions starting from esters. While the ester group on the molecule itself can be a substrate for amidation, the primary amine allows it to act as the nucleophile in reactions with other esters. Catalytic methods, employing Lewis acids like iron(III) chloride or lanthanum-sodium complexes, have been developed to facilitate the direct amidation of esters with amines under milder conditions. mdpi.com Such catalytic approaches could be applied to react this compound with various methyl or ethyl esters to yield N-acylated derivatives. mdpi.comresearchgate.net

The reactivity in these reactions can be influenced by the nature of the substrates and catalysts used. For instance, in iron-catalyzed amidations, coordination of the catalyst with both a carbonyl oxygen and a nearby heteroatom (like a pyridine nitrogen) can stabilize the intermediate and enhance reactivity. mdpi.com

Interactive Table: Potential Amidation Reactions
Reactant for Amino GroupReaction TypePotential Product Structure
R-COOH (+ coupling agent)Direct AmidationEthyl 3-(2-(acylamino)ethyl)benzoate
R-COClAcylationEthyl 3-(2-(acylamino)ethyl)benzoate
R'-COOR'' (+ catalyst)Catalytic AmidationEthyl 3-(2-(acylamino)ethyl)benzoate

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in this compound is significantly influenced by its two substituents: the ethyl benzoate (B1203000) group (-COOEt) and the 2-aminoethyl hydrochloride group (-CH₂CH₂NH₃⁺Cl⁻). Both of these groups are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic attack. msu.edu

Inductive Effect: The positively charged nitrogen in the protonated aminoethyl group exerts a strong electron-withdrawing inductive effect, reducing the electron density of the ring.

Resonance Effect: The ethyl ester group withdraws electron density from the ring via resonance.

This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation more difficult compared to unsubstituted benzene, requiring harsher conditions. msu.edu

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

For this compound, the directing effects of the substituents determine the position of substitution.

Ethyl Benzoate Group (-COOEt): As a deactivating, electron-withdrawing group, it directs incoming electrophiles to the meta position relative to itself (i.e., position 5).

2-Aminoethyl Hydrochloride Group (-CH₂CH₂NH₃⁺): This group is also deactivating and acts as a meta-director due to its strong electron-withdrawing inductive effect.

Given that the existing substituents are at positions 1 and 3, their directing effects are additive. Both groups direct incoming electrophiles to position 5. Substitution at positions 4 and 6 would also be considered meta to the aminoethyl group but ortho to the ester, which is disfavored. Therefore, electrophilic aromatic substitution on this molecule is predicted to occur predominantly at the 5-position.

Interactive Table: Directing Effects of Substituents in EAS
SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
-COOEt1Electron-withdrawing (Resonance & Inductive)Deactivatingmeta (to position 5)
-CH₂CH₂NH₃⁺Cl⁻3Electron-withdrawing (Inductive)Deactivatingmeta (to position 5)

Functionalization of the Benzoate Moiety

The ethyl benzoate portion of the molecule offers several pathways for chemical modification. The most common reaction is the hydrolysis of the ester back to the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions. The Fischer esterification process, used to form esters like ethyl benzoate from a carboxylic acid and an alcohol, is a reversible reaction, and its reverse (hydrolysis) can be driven by the presence of excess water. chemicalbook.com

Other potential transformations of the ester group include:

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl or aryl group.

Reduction: The ester can be reduced to a primary alcohol, yielding 3-(2-aminoethyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into a primary, secondary, or tertiary amide, respectively. This provides an alternative route to amidation compared to starting with the corresponding carboxylic acid.

Utilization as a Building Block for Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic amine (after deprotonation) and an electrophilic ester group, makes it a valuable building block for synthesizing more complex molecules. sapub.org Its structure is analogous to other amino acid-like synthons used in the construction of combinatorial libraries and complex molecular scaffolds. nih.gov

Synthesis of Polymeric Structures (e.g., Copolymers with Aminoethyl Benzoate Units)

The primary amine functionality allows for the incorporation of the aminoethyl benzoate unit into polymeric structures. One method involves reacting the amine as a nucleophile with polymers containing electrophilic groups. For example, copolymers containing maleic anhydride units can undergo a ring-opening reaction with the amine of an amino ethyl benzoate salt, grafting the benzoate side chains onto the polymer backbone. ajchem-a.com This modification can alter the physical properties of the polymer, such as increasing its glass transition temperature (Tg) by reducing the free volume and increasing rigidity. ajchem-a.com

Alternatively, the molecule could potentially serve as a monomer or co-monomer in polymerization reactions. Copolymers of aniline with ethyl 3-aminobenzoate have been synthesized via chemical polymerization, demonstrating that the aminobenzoate scaffold can be integrated into polymer chains like polyaniline. researchgate.net Similar strategies, such as free-radical polymerization using initiators like AIBN, are commonly employed for creating copolymers from various monomers. sapub.org

Interactive Table: Examples of Polymer Synthesis with Amino Benzoate Units
Polymer TypeMonomers/ReactantsSynthesis MethodKey FindingReference
Modified MAN CopolymersMaleic anhydride (MAN) copolymers, 2-Amino ethyl benzoateNucleophilic ring-openingGrafting of benzoate units increases polymer rigidity and Tg. ajchem-a.com
Polyaniline CopolymersAniline, Ethyl 3-aminobenzoateChemical PolymerizationIncorporation of ester-functionalized aniline units into the polymer backbone is confirmed. researchgate.net
Methacrylate CopolymersMethyl methacrylate (MMA), 2-Ethoxyethyl methacrylate (EOEMA)Free-radical Polymerization (AIBN)A general method for creating random copolymers with functional ester groups. sapub.org

Intermediate in the Preparation of Advanced Heterocyclic Compounds

Aminobenzoic acid derivatives are well-established as crucial intermediates in the synthesis of a wide range of heterocyclic compounds with pharmacological importance. nih.gov The presence of both an amino group and an ester (which can be hydrolyzed to a carboxylic acid) in this compound provides the necessary functionalities for cyclization reactions to form heterocyclic rings.

For instance, amino esters like ethyl anthranilate are used in condensation reactions to produce benzodiazepines, an important class of heterocyclic compounds. researchgate.netmdpi.com Similarly, aminobenzoic acid derivatives are common precursors for synthesizing benzimidazoles. nih.gov The aminoethyl group and the benzoate moiety on the same aromatic ring could be utilized in intramolecular or intermolecular condensation reactions to construct complex heterocyclic systems, such as those found in various drug candidates and functional materials. eurjchem.com

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of ethyl 3-(2-aminoethyl)benzoate hydrochloride. Through various NMR experiments, it is possible to map the proton and carbon environments within the molecule and establish their connectivity.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl ester, the aminoethyl side chain, and the aromatic ring protons.

The ethyl ester group typically presents a quartet and a triplet. The methylene (B1212753) (-OCH₂) protons are deshielded by the adjacent oxygen atom, resulting in a quartet at approximately 4.3 ppm due to coupling with the neighboring methyl protons. These methyl (-CH₃) protons appear as a triplet further upfield, around 1.3 ppm.

The aminoethyl side chain (-CH₂-CH₂-NH₃⁺) protons are expected to appear as two distinct triplets. The benzylic protons (-Ar-CH₂-) would be deshielded by the aromatic ring and are predicted to resonate around 3.0-3.2 ppm. The adjacent methylene protons (-CH₂-NH₃⁺) are influenced by the positively charged ammonium (B1175870) group, leading to a downfield shift, also expected in the 3.1-3.3 ppm region. The protons on the ammonium group itself (-NH₃⁺) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The aromatic protons on the disubstituted benzene (B151609) ring would produce a complex pattern of multiplets in the downfield region of the spectrum, typically between 7.3 and 8.0 ppm. The substitution pattern breaks the symmetry of the ring, leading to four unique proton environments with characteristic ortho, meta, and para coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (Ar-H)7.3 - 8.0Multiplet (m)
Ester Methylene (-OCH₂)~4.3Quartet (q)
Benzylic Methylene (Ar-CH₂)~3.1Triplet (t)
Amino Methylene (-CH₂-NH₃⁺)~3.2Triplet (t)
Ester Methyl (-CH₃)~1.3Triplet (t)
Ammonium (-NH₃⁺)VariableBroad Singlet (br s)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The most downfield signal is typically the carbonyl carbon of the ester group, predicted to be around 166 ppm. The carbons of the ethyl group are expected at approximately 61 ppm for the oxygen-linked methylene carbon (-OCH₂) and around 14 ppm for the terminal methyl carbon (-CH₃).

The aromatic carbons produce a series of signals in the 125-140 ppm range. Two of these signals will correspond to quaternary carbons (C-1 and C-3 of the ring), which are typically weaker in intensity. The remaining four signals correspond to the protonated aromatic carbons.

The carbons of the aminoethyl side chain are expected to appear in the aliphatic region of the spectrum. The benzylic carbon (Ar-CH₂) is predicted around 35 ppm, while the carbon adjacent to the ammonium group (-CH₂-NH₃⁺) would be slightly more downfield, around 40 ppm, due to the electron-withdrawing effect of the positive charge.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~166
Aromatic (C-1, Quaternary)~131
Aromatic (C-3, Quaternary)~139
Aromatic (CH)127 - 133
Ester Methylene (-OCH₂)~61
Amino Methylene (-CH₂-NH₃⁺)~40
Benzylic Methylene (Ar-CH₂)~35
Ester Methyl (-CH₃)~14

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the ethyl group's -OCH₂ quartet and -CH₃ triplet. It would also confirm the connectivity of the aminoethyl side chain by showing a correlation between the two methylene triplets. Furthermore, correlations between adjacent aromatic protons would help in assigning their specific positions on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the signal for the -OCH₂ protons (~4.3 ppm) to the signal for the -OCH₂ carbon (~61 ppm), and so on for every C-H bond in the molecule. This technique is invaluable for definitively assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish longer-range (typically 2-3 bond) correlations between protons and carbons. This is key for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the ethyl -OCH₂ protons to the ester carbonyl carbon (~166 ppm), confirming the ester structure. Crucially, it would also show correlations from the benzylic -Ar-CH₂- protons to several aromatic carbons, definitively placing the aminoethyl side chain on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The free base of ethyl 3-(2-aminoethyl)benzoate has a molecular formula of C₁₁H₁₅NO₂. HRMS would measure its monoisotopic mass with high precision, allowing for unambiguous confirmation of this formula. The calculated exact mass for the neutral molecule is 193.1103 Da. In a typical ESI-HRMS experiment, the compound would be observed as the protonated molecular ion [M+H]⁺ with a measured m/z value extremely close to its calculated value of 194.1176 Da.

Table 3: Calculated Exact Mass for HRMS Analysis

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
Free Base [M]C₁₁H₁₅NO₂193.1103
Protonated Ion [M+H]⁺C₁₁H₁₆NO₂⁺194.1176

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure. For ethyl 3-(2-aminoethyl)benzoate, several key fragmentation pathways can be predicted.

A common fragmentation for esters is the loss of the alkoxy group. In this case, the loss of an ethoxy radical (•OC₂H₅, 45 Da) would result in a prominent acylium ion at m/z 148. Another possibility is the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement, leading to a fragment ion at m/z 165.

The most characteristic fragmentation, however, would likely be the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is a highly favored pathway. This would result in the loss of a neutral CH₂NH₂ fragment (30 Da) and the formation of a stable tropylium-like ion, producing a major peak at m/z 163. The detection of these specific fragments provides strong evidence for the presence and connectivity of the ethyl ester and aminoethyl functional groups. pharmacy180.comchemguide.co.uklibretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments

Fragment Ion (m/z)Proposed Neutral LossStructure of Fragment
163CH₂NH₂ (Benzylic Cleavage)[C₁₀H₁₁O₂]⁺
148•OC₂H₅ (Loss of Ethoxy Radical)[C₉H₁₀NO]⁺
120•OC₂H₅ and CO[C₈H₁₀N]⁺
105C₂H₄ and CH₂NH₂[C₇H₅O]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a complementary "fingerprint" of a molecule's vibrational properties. For this compound, these techniques are crucial for confirming the presence of its key structural features.

The vibrational spectrum of this compound is dominated by the characteristic modes of its functional groups. The protonation of the primary amino group to form an ammonium hydrochloride salt significantly influences the N-H stretching region compared to its free base counterpart. echemi.com

N-H Stretching: The primary amine (R-NH₂) of the free base would typically show two bands around 3400-3200 cm⁻¹. However, in the hydrochloride salt, these are replaced by a very broad and strong absorption band for the ammonium N⁺-H stretches, typically found in the 3000-2800 cm⁻¹ region. This broadness is due to extensive hydrogen bonding.

C=O Stretching: The ester carbonyl group gives rise to a strong, sharp absorption band. For aromatic esters like this, the C=O stretch is expected in the range of 1730-1715 cm⁻¹. welcomehomevetsofnj.org

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretches from the ethyl groups (both in the ester and on the side chain) will produce medium-to-strong bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

C-O Stretching: The ester C-O stretches are expected to produce two distinct bands in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretching: The vibrations of the benzene ring typically result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Ammonium (R-NH₃⁺)N⁺-H Stretch3000 - 2800Strong, Broad
N⁺-H Bend (Asymmetric)~1600 - 1575Medium
N⁺-H Bend (Symmetric)~1550 - 1500Medium
Ester (Ar-COOR)C=O Stretch1730 - 1715Strong
C-O-C Stretch (Asymm.)1300 - 1250Strong
C-O-C Stretch (Symm.)1150 - 1000Medium
Aromatic RingC-H Stretch3100 - 3000Medium to Weak
C=C Stretch (in-ring)1600 - 1450Medium to Weak
Alkyl Groups (-CH₂-, -CH₃)C-H Stretch2980 - 2850Medium to Strong

This is an interactive data table. Users can sort and filter the information as needed.

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in the crystallographic literature, its key structural features can be predicted. As an ionic compound, it will form a crystal lattice composed of ethyl 3-(2-aminoethyl)benzoate cations and chloride anions.

The most significant feature of the crystal packing would be an extensive network of hydrogen bonds. nih.gov The primary ammonium group (R-NH₃⁺) is a strong hydrogen bond donor. It is expected to form multiple hydrogen bonds with the chloride anion (Cl⁻), which is an effective hydrogen bond acceptor. Additionally, the oxygen atom of the ester carbonyl group (C=O) can also act as a hydrogen bond acceptor. rsc.org This would lead to a complex three-dimensional supramolecular architecture, linking the cations and anions together and dictating the physical properties of the solid, such as its melting point and solubility. The analysis of related hydrochloride salts shows that N⁺-H···Cl⁻ hydrogen bonds are a predominant and structurally defining interaction. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating, identifying, and quantifying components within a mixture. They are widely used in pharmaceutical research and quality control for assessing the purity of active ingredients and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for its analysis.

In a typical RP-HPLC setup, the compound would be separated on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase. Given the presence of the basic amino group, which is protonated at acidic pH, it is crucial to use an acidic modifier in the mobile phase, such as formic acid or trifluoroacetic acid. This ensures that the analyte remains in its protonated, water-soluble form, leading to sharp, symmetrical peaks and reproducible retention times. nih.gov Detection would likely be performed using a UV detector, as the benzene ring is a strong chromophore. This method would be effective for quantifying the purity of the compound and detecting any process-related impurities or degradation products. lcms.cz

The table below outlines a hypothetical set of conditions for the HPLC analysis of this compound.

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Elution ModeGradient or Isocratic
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
Injection Volume10 µL

This is an interactive data table. Users can sort and filter the information as needed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, it is generally suitable only for compounds that are volatile and thermally stable. This compound, being a salt, is non-volatile and would decompose at the high temperatures used in a GC inlet.

Therefore, direct analysis by GC-MS is not feasible. For the analysis to proceed, the compound must first be converted into a volatile derivative. This would typically involve a two-step process:

Neutralization: The hydrochloride salt is neutralized with a base to yield the free amine, ethyl 3-(2-aminoethyl)benzoate.

Derivatization: The primary amine of the free base is then reacted with a derivatizing agent (e.g., an acylating or silylating agent) to increase its volatility and thermal stability.

Once derivatized, the resulting compound could be analyzed by GC-MS. The mass spectrometer would provide information on the molecular weight and fragmentation pattern, allowing for definitive identification. Expected fragmentation would include the loss of the ethoxy group (-OCH₂CH₃) from the ester and characteristic cleavage of the C-C bond between the benzene ring and the ethylamino side chain. nist.govgcms.cz

Based on a comprehensive review of the available research, there is no specific information detailing the use of This compound in Gel Permeation Chromatography (GPC) for polymer characterization.

The scientific literature extensively covers the principles and applications of Gel Permeation Chromatography for analyzing a wide variety of polymers. This technique is a cornerstone of polymer science, enabling the determination of molecular weight distribution, a critical factor influencing the physical properties of polymeric materials.

However, searches for the direct application or involvement of "this compound" within this analytical framework did not yield any specific research findings, data tables, or detailed methodologies as requested in the article outline. The compound does not appear to be a standard component, modifier, or subject of study in the context of GPC for polymer characterization based on the accessible literature.

Therefore, it is not possible to provide an article on "" focusing on "Gel Permeation Chromatography (GPC) for Polymer Characterization" with a specific emphasis on "this compound" due to the lack of available scientific data on this particular subject.

Theoretical and Computational Chemistry Investigations

Computational Elucidation of Reaction Mechanisms

No computational studies elucidating the mechanisms of reactions involving ethyl 3-(2-aminoethyl)benzoate hydrochloride could be located.

Due to the lack of specific data, generating an article that is both thorough and scientifically accurate for the requested topics is not possible at this time.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. This process involves locating the saddle point on a potential energy surface that connects reactants to products. For reactions involving this compound, such as its synthesis or degradation, computational methods like Density Functional Theory (DFT) would be employed.

Key aspects of this characterization would include:

Geometry Optimization: Determining the precise three-dimensional arrangement of atoms at the transition state.

Frequency Analysis: Confirming the transition state by identifying a single imaginary frequency corresponding to the reaction coordinate.

Energy Barrier Calculation: Quantifying the activation energy (Ea), which is crucial for predicting reaction rates.

A hypothetical transition state analysis for a reaction step is outlined in the table below.

ParameterDescriptionHypothetical Value
Reaction Coordinate The bond formation or cleavage defining the reaction progress.C-N bond formation
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur.Data not available
Imaginary Frequency The single negative frequency in the vibrational analysis confirming a true transition state.Data not available
Key Bond Distances The lengths of bonds being formed or broken in the transition state structure.Data not available

Note: The data in this table is illustrative of the parameters that would be determined in a transition state characterization study and is not based on actual experimental or computational results for the specified compound.

Reaction Pathway Analysis

Reaction pathway analysis extends beyond the transition state to map the entire energetic landscape of a chemical transformation. This involves calculating the energies of reactants, intermediates, transition states, and products. By connecting these points, an energy profile for the reaction is constructed, revealing the most favorable pathway. For the synthesis of this compound, this analysis could compare different synthetic routes to identify the most efficient one from a thermodynamic and kinetic perspective.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior and interactions in various environments, such as in solution or at an interface.

Investigation of Molecular Interactions and Adsorption Phenomena

MD simulations could be employed to investigate how this compound interacts with other molecules, such as solvents or biological macromolecules. This would involve simulating the compound in a system (e.g., a box of water molecules) and analyzing its trajectory. Key insights would include:

Solvation Shell Structure: Understanding how solvent molecules arrange around the solute.

Hydrogen Bonding: Identifying the formation and lifetime of hydrogen bonds between the compound and its environment.

Adsorption: Simulating the interaction of the molecule with a surface to understand adsorption phenomena, which is relevant in fields like materials science and chromatography.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its properties. nih.gov While often used for biological activity, QSAR can also correlate structure with physical or chemical properties.

Derivation of Theoretical Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com For this compound, a wide range of descriptors could be derived using specialized software. These fall into several categories:

Descriptor CategoryExamplesInformation Encoded
Constitutional Molecular Weight, Number of Atoms, Number of RingsBasic molecular composition and size.
Topological Wiener Index, Kier & Hall Connectivity IndicesAtom connectivity and branching of the molecular skeleton.
Geometrical Molecular Surface Area, Molecular Volume, Shadow Indices3D shape and size of the molecule.
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Partial Atomic ChargesElectronic properties, reactivity, and polarity. nih.gov

Correlation with Mode of Action (excluding clinical data)

Once descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that correlates these descriptors with a specific property or mode of action (excluding clinical outcomes). nih.gov For instance, a QSAR model could be developed to predict the compound's affinity for a specific receptor or its ability to permeate a membrane based purely on its structural features. Such a model helps in understanding which molecular properties are key to its function and aids in the design of new molecules with desired characteristics.

Applications in Chemical Synthesis and Mechanistic Research

Role as a Key Intermediate in Complex Organic Synthesis

The molecular structure of ethyl 3-(2-aminoethyl)benzoate hydrochloride, featuring a primary amine, an ester, and an aromatic ring, makes it a valuable building block in the synthesis of more complex molecules.

Amino benzoic acid derivatives are recognized as important intermediates for the synthesis of a variety of heterocyclic compounds with pharmacological relevance. nih.gov This class of compounds provides a foundational scaffold that can be chemically modified to produce diverse molecular architectures. For instance, related aminobenzoate structures are used to access novel benzimidazole (B57391) derivatives, which are of significant interest in medicinal chemistry. nih.gov The general utility of aminobenzoate esters is well-established; for example, ethyl p-aminobenzoate (a positional isomer) is a key intermediate in the synthesis of the drug Benzonatate. google.com This highlights the role of the aminobenzoate framework in constructing larger, more complex active pharmaceutical ingredients.

The class of amino ethyl meta-benzoic acid esters gained prominence through the work of chemist Nikolaus Hansl in the 1970s, which led to the synthesis of the nootropic research chemical PRL-8-53. iiab.mewikipedia.org The parent compound for PRL-8-53 is the methyl ester analogue, methyl 3-(2-aminoethyl)benzoate. nih.gov This precursor is chemically modified to yield methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride, the chemical name for PRL-8-53. smolecule.comnih.gov

This compound, as a close structural analogue, represents a similar starting point for the creation of other nootropic agents. The core structure is essential for the activity seen in PRL-8-53, and variations in the ester group (ethyl vs. methyl) or the amine substituents could lead to new derivatives with potentially different cognitive-enhancing profiles. The foundational synthesis developed by Hansl involved a multi-step approach using readily available starting materials, centered on the amino ethyl meta-benzoic acid ester core. smolecule.com

Precursor CompoundDerived Nootropic AgentKey Synthetic Transformation
Methyl 3-(2-aminoethyl)benzoatePRL-8-53 (Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride)N-methylation and N-benzylation of the primary amine
This compoundPotential PRL-8-53 AnaloguesSimilar N-alkylation and N-benzylation strategies

The synthesis of various aminobenzoate derivatives often serves as a platform for demonstrating synthetic methodologies. The preparation of these intermediates can involve fundamental organic reactions such as the esterification of the corresponding carboxylic acid or the reduction of a nitro group to an amine. orgsyn.org For example, the synthesis of a related compound, ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, was achieved via the reduction of a nitro-substituted precursor using palladium on carbon as a catalyst under microwave irradiation, showcasing a modern and efficient synthetic approach. nih.gov While this compound itself may not have been central to the development of a novel named reaction, its synthesis and derivatization rely on and contribute to the broader toolkit of established and optimized chemical transformations.

Mechanistic Studies in Biological Systems (In Vitro/Pre-clinical Focus)

Direct mechanistic studies on this compound are not extensively documented. However, significant research into its direct derivative, PRL-8-53, provides valuable insight into the biological activities associated with this chemical scaffold. These preclinical studies form the basis for understanding how this class of molecules may interact with biological systems.

The exact mechanism of action for PRL-8-53 remains a subject of investigation, but preclinical studies suggest it influences several key neurotransmitter systems. iiab.mewikipedia.org Research indicates that it has possible cholinergic properties, meaning it may modulate the activity of acetylcholine, a neurotransmitter crucial for memory and learning. wikipedia.orgsmolecule.com Furthermore, studies have shown that it potentiates dopamine (B1211576) activity while partially inhibiting serotonin. wikipedia.orgsmolecule.com This modulation of multiple neurotransmitter systems likely contributes to its observed cognitive-enhancing effects. The core amino ethyl meta-benzoic acid ester structure is fundamental to these interactions, providing the necessary scaffold for binding to and modulating the function of these neurological targets.

CompoundObserved Biological InteractionPotential Effect
PRL-8-53Potentiates dopamineModulation of mood, focus, and executive function
PRL-8-53Enhances cholinergic transmissionImprovement in learning and memory
PRL-8-53Partially inhibits serotoninModulation of mood and cognition

The development and study of PRL-8-53 from its parent amino acid ester exemplify a classic case of a structure-activity relationship (SAR). The core scaffold of the amino ethyl meta-benzoic acid ester is the pharmacophore, but the specific substitutions on the amine and the nature of the ester group are critical in defining the compound's potency and mechanistic profile. The N-benzyl and N-methyl groups of PRL-8-53 are crucial for its specific biological activity. iiab.me By extension, modifying the parent structure, for instance by using an ethyl ester (as in ethyl 3-(2-aminoethyl)benzoate) instead of a methyl ester, would be a logical step in SAR studies. Such a modification could subtly alter the compound's properties, such as its lipophilicity and metabolic stability, which in turn could affect its absorption, distribution, and ultimately its interaction with biological targets. These studies help to map which parts of the molecule are essential for its effects and guide the design of new, potentially more effective, compounds.

Use as a Chemical Probe in Biochemical Research

While specific studies detailing the use of this compound as a chemical probe are not extensively documented in publicly available literature, its structural features suggest potential applications in this area. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function and role in biological processes. The this compound molecule possesses a primary amine and an ethyl ester functional group, which can be strategic points for interaction or modification.

The primary amine can serve as a nucleophile or a basic center, potentially interacting with acidic residues in a protein's active site or participating in hydrogen bonding. This moiety could also be a site for derivatization, allowing for the attachment of reporter groups such as fluorophores or biotin, which would facilitate the detection and tracking of the target protein.

Furthermore, the ethyl benzoate (B1203000) portion of the molecule provides a scaffold that can be systematically modified to explore structure-activity relationships. By altering the substitution pattern on the aromatic ring or changing the nature of the ester group, researchers can fine-tune the molecule's binding affinity and selectivity for a target of interest. The hydrochloride salt form ensures solubility in aqueous buffers used in many biochemical assays. Given these characteristics, this compound could serve as a starting point or a fragment for the development of more complex and highly selective chemical probes for biochemical research.

Applications in Materials Science Research

The bifunctional nature of this compound, containing both a primary amine and an ethyl ester, makes it a valuable building block in materials science, particularly in the synthesis and modification of polymers and the construction of supramolecular assemblies.

Monomer for Polymer Synthesis and Modification

This compound can function as a monomer in the synthesis of various polymers. The primary amine group allows it to participate in polymerization reactions such as polycondensation and polyaddition. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to produce polyureas. The presence of the ethyl ester group can influence the properties of the resulting polymer, such as its solubility and thermal characteristics.

Moreover, this compound can be utilized for the modification of existing polymers. The amine group can react with polymers containing electrophilic functional groups, such as those with acyl chloride or epoxy moieties, to graft the ethyl benzoate unit onto the polymer backbone. This modification can impart new functionalities to the original polymer, altering its surface properties, hydrophilicity, or reactivity. An example of a related application is the use of aminobenzoic acid esters of polyethylene (B3416737) glycol for the pegylation of proteins, a process that modifies the properties of the protein. rsc.orgrsc.org

Below is an interactive data table summarizing potential polymer types that could be synthesized using this compound as a monomer.

Co-monomer TypeResulting PolymerPotential Properties
Dicarboxylic AcidPolyamideEnhanced thermal stability, specific solubility profiles.
DiisocyanatePolyureaHigh tensile strength, elastomeric properties.
DiepoxideEpoxy ResinCross-linked network with high adhesion and chemical resistance.

Component in Supramolecular Chemistry Research

In the field of supramolecular chemistry, which focuses on non-covalent interactions, this compound can act as a building block for creating organized molecular assemblies. The primary amine group is capable of forming strong hydrogen bonds, which are fundamental to the construction of supramolecular structures.

This compound can participate in the formation of organic salts and co-crystals. doaj.orgmdpi.comresearchgate.net When combined with appropriate partner molecules, such as carboxylic acids or other hydrogen bond donors/acceptors, it can self-assemble into well-defined, ordered structures in the solid state. doaj.orgmdpi.comresearchgate.net The formation of these supramolecular assemblies is driven by a combination of hydrogen bonding, π-π stacking interactions involving the benzene (B151609) ring, and electrostatic interactions. The specific arrangement of molecules within the crystal lattice can be influenced by factors such as the position of the substituents on the aromatic ring. doaj.orgmdpi.comresearchgate.net The study of such assemblies provides insights into crystal engineering and the design of materials with tailored properties. Aminobenzoic acid derivatives, in general, are known to form extensive hydrogen-bonded networks. nih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Unexplored Synthetic Pathways and Green Chemistry Innovations

The synthesis of ethyl 3-(2-aminoethyl)benzoate hydrochloride and related compounds has traditionally relied on established, multi-step procedures. However, the future of its synthesis lies in the adoption of greener and more efficient methodologies.

Microwave-Assisted Synthesis: A significant area of exploration is the use of microwave irradiation to accelerate the esterification of the parent amino acid. researchgate.netnih.gov Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, increase yields, and often lead to cleaner products compared to conventional heating methods. researchgate.netnih.gov The application of this technology to the synthesis of this compound could offer a more energy-efficient and scalable production route.

Flow Chemistry: Continuous flow chemistry presents another promising avenue for the synthesis of this and other bifunctional aromatic compounds. tn-sanso.co.jpnih.govresearchgate.netacs.orgnih.gov Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, particularly for exothermic reactions. nih.govnih.gov This methodology could enable a more streamlined and automated synthesis process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Exploring biocatalytic routes, such as lipase-catalyzed esterification, for the synthesis of this compound could offer a highly selective and environmentally benign alternative to traditional acid-catalyzed methods. The metabolism of benzoate (B1203000) in organisms like Pseudomonas putida showcases nature's efficient pathways for modifying aromatic compounds, providing inspiration for developing novel biocatalytic systems. nih.gov

Catalytic Innovations: Research into novel catalysts, including solid acid catalysts and ionic liquids, could also pave the way for more sustainable synthetic protocols. These catalysts can often be recycled and reused, minimizing waste and environmental impact. mdpi.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. researchgate.netnih.govOptimization of microwave parameters, solvent-free conditions.
Flow Chemistry Enhanced safety, scalability, precise control over reaction conditions. tn-sanso.co.jpnih.govresearchgate.netacs.orgnih.govReactor design, integration of in-line purification.
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme screening and engineering, process optimization.
Novel Catalysts Reusability, reduced waste, potential for new reaction pathways. mdpi.comDevelopment of robust and efficient solid acid and ionic liquid catalysts.

Design and Synthesis of Novel Derivatives with Enhanced Research Utility

The true potential of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of a diverse range of novel derivatives with tailored properties for various research applications.

Derivatization of the Amino Group: The primary amine group is a key site for derivatization. It can be readily acylated, alkylated, or converted into other functional groups to generate a library of new compounds. For instance, reaction with various acyl chlorides or anhydrides can yield a series of amides with diverse functionalities. These derivatives could be screened for a wide range of biological activities.

Modification of the Benzoate Moiety: The aromatic ring and the ester group also offer opportunities for modification. For example, electrophilic aromatic substitution reactions could be employed to introduce additional functional groups onto the benzene (B151609) ring, further diversifying the chemical space of accessible derivatives.

Biological Screening: Substituted benzoic acid derivatives have shown promise as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are relevant targets in neurodegenerative diseases. nih.gov By systematically synthesizing and screening derivatives of this compound, new lead compounds for drug discovery could be identified. The structural motifs present in this compound are also found in molecules with anti-inflammatory and analgesic properties. researchgate.net

Derivative ClassSynthetic StrategyPotential Research Utility
Amides Acylation of the primary amine.Biological screening for enzymatic inhibition, antimicrobial activity.
Secondary/Tertiary Amines Reductive amination or direct alkylation.Probes for studying receptor-ligand interactions.
Ring-Substituted Analogues Electrophilic aromatic substitution.Fine-tuning of electronic and steric properties for materials science applications.

Integration into Advanced Materials Science Research

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Polymer Synthesis: The amino and ester functionalities allow this compound to be incorporated into polymer backbones or used as a functional monomer. For instance, it can be used in the synthesis of polyamides or polyimides through condensation polymerization. The resulting polymers could exhibit unique thermal and mechanical properties. Furthermore, the amino group can be utilized for post-polymerization modification, allowing for the introduction of specific functionalities onto a polymer scaffold. nih.gov

Porous Organic Polymers (POPs): The rigid aromatic core of this compound makes it a suitable candidate for the construction of porous organic polymers. researchgate.netrsc.orgrsc.orgnih.gov These materials have high surface areas and tunable pore sizes, making them promising for applications in gas storage and separation. researchgate.netrsc.org

Metal-Organic Frameworks (MOFs): The carboxylate group (after hydrolysis of the ester) and the amino group can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks. MOFs are highly crystalline materials with well-defined pores and have shown potential in catalysis, sensing, and drug delivery. The functional groups on the organic linker can be further modified post-synthetically to tune the properties of the MOF.

Surface Functionalization: The amino group can be used to functionalize the surfaces of various materials, such as nanoparticles and polymers, to impart specific properties. nih.govmdpi.com For example, it could be used to improve the biocompatibility of medical implants or to create surfaces with specific binding capabilities.

Material ClassRole of this compoundPotential Applications
Polymers Monomer or functionalizing agent.High-performance plastics, functional coatings, biomaterials. nih.gov
Porous Organic Polymers Building block for porous networks.Gas storage and separation, catalysis. researchgate.netrsc.orgrsc.orgnih.gov
Metal-Organic Frameworks Organic linker. Catalysis, sensing, drug delivery.
Functionalized Surfaces Surface modifying agent. nih.govmdpi.comBiocompatible coatings, sensors.

Challenges and Opportunities in the Academic Investigation of Substituted Benzoates

The academic investigation of this compound and other substituted benzoates is not without its challenges, but these challenges also present significant opportunities for innovation.

Regioselectivity: A major challenge in the synthesis of substituted benzoates is achieving high regioselectivity, particularly in late-stage functionalization of complex molecules. acs.orgnih.govnih.govresearchgate.netscispace.com Developing new catalytic systems that can selectively functionalize specific C-H bonds on the aromatic ring is a key area of research. acs.orgnih.govnih.govresearchgate.netscispace.com Success in this area would open up new avenues for creating novel derivatives with precisely controlled structures. diva-portal.orgresearchgate.netnih.gov

Orthogonal Protection Strategies: The presence of multiple reactive functional groups in molecules like this compound necessitates the use of orthogonal protecting group strategies to selectively modify one part of the molecule while leaving others intact. The development of new and more efficient protecting group methodologies is an ongoing challenge and an area ripe for innovation.

Computational Modeling: Computational chemistry can play a crucial role in guiding the design of new synthetic routes and predicting the properties of novel derivatives. The use of density functional theory (DFT) and other computational methods can help in understanding reaction mechanisms and in identifying promising candidates for synthesis and testing.

Interdisciplinary Collaboration: The full potential of this compound and its derivatives can only be realized through interdisciplinary collaboration between synthetic chemists, materials scientists, biologists, and computational scientists. Such collaborations will be essential for designing, synthesizing, and testing new materials and molecules with advanced functionalities.

Q & A

Basic Research Questions

Q. How can researchers optimize substitution reactions involving ethyl 3-(2-aminoethyl)benzoate hydrochloride to introduce diverse functional groups?

  • Methodological Answer : Substitution reactions with this compound typically use nucleophiles (e.g., amines, alkoxides) under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. To optimize yield, systematically vary reaction temperature (40–80°C), reagent stoichiometry (1:1 to 1:2 molar ratios), and reaction time (4–24 hours). Monitor progress via TLC or HPLC, and confirm product purity using NMR and mass spectrometry .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Common methods include:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate and hexane (10–50% ethyl acetate).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for high-purity isolation. Validate purity via melting point analysis and LC-MS .

Q. How can researchers ensure the stability of this compound in aqueous solutions for biological assays?

  • Methodological Answer : Stabilize the compound by:

  • Adjusting pH to 4–6 with citrate or phosphate buffers to minimize hydrolysis.
  • Storing solutions at –20°C in amber vials to prevent photodegradation.
  • Conducting stability tests using UV-Vis spectroscopy (monitor absorbance at λmax ≈ 260 nm) over 24–72 hours under assay conditions .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the biological activity of this compound across different studies?

  • Methodological Answer : Contradictions may arise from impurities, assay conditions, or cell line variability. Address these by:

Repurification : Re-isolate the compound and verify purity (>98% via HPLC).

Orthogonal Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cellular viability assays (e.g., MTT).

Control Experiments : Test known inhibitors/agonists under identical conditions to validate assay robustness .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the benzoate ring and aminoethyl side chain.
  • Transition State Energy Barriers : Predict feasibility of reactions (e.g., acyl transfer, Michael addition).
  • Solvent Effects : Simulate solvation in polar (water) vs. nonpolar (toluene) solvents using COSMO-RS. Validate predictions with small-scale exploratory reactions .

Q. What experimental approaches elucidate the mechanism of unexpected byproduct formation during the synthesis of this compound?

  • Methodological Answer : For mechanistic studies:

Intermediate Trapping : Quench reactions at intervals (e.g., 30 min, 1 h) and analyze via <sup>13</sup>C NMR or in-situ IR.

Isotopic Labeling : Introduce <sup>15</sup>N in the aminoethyl group to track bond cleavage/rearrangement.

Mass Spectrometry Imaging (MSI) : Map spatial distribution of intermediates in reaction mixtures .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental yields in the synthesis of this compound?

  • Methodological Answer : Discrepancies may arise from side reactions (e.g., dimerization) or incomplete purification.

  • Side Reaction Analysis : Use GC-MS to detect volatile byproducts (e.g., ethyl chloride).
  • Mass Balance Calculation : Compare total mass of reactants/products to identify unaccounted species.
  • Scale-Down Experiments : Repeat synthesis at 1/10th scale to isolate and characterize low-abundance byproducts .

Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a Hill equation (4-parameter logistic model) using software like GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.
  • ANOVA with Tukey’s Test : Compare multiple dose groups for significance (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.